6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core substituted with an amino group at the 6th position and a methoxy group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methoxy-2,3-dihydro-1H-inden-1-one.
Amination: The 5-methoxy-2,3-dihydro-1H-inden-1-one undergoes an amination reaction to introduce the amino group at the 6th position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group in the indanone core, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 6-amino-5-methoxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its possible anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
5-Methoxy-2,3-dihydro-1H-inden-1-one: Lacks the amino group, making it less versatile in terms of chemical reactivity.
6-Amino-2,3-dihydro-1H-inden-1-one: Lacks the methoxy group, which may affect its binding affinity and specificity in biological applications.
5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one: Contains an additional methoxy group, potentially altering its electronic properties and reactivity.
Uniqueness: 6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and interactions compared to its analogs.
Biological Activity
6-Amino-5-methoxy-2,3-dihydro-1H-inden-1-one is a synthetic compound characterized by its unique indanone structure, which features an amino group at the 6th position and a methoxy group at the 5th position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure
The molecular formula of this compound is C10H11N1O2, with a molecular weight of approximately 177.21 g/mol. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C10H11N1O2 |
Molecular Weight | 177.21 g/mol |
IUPAC Name | This compound |
SMILES | COC1=CC2=C(C=C(C2=CC=C1)N)C(=O)C=C2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amino and methoxy groups enhance its binding affinity and specificity, influencing multiple biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or cancer cell proliferation.
- Receptor Modulation : It can modulate receptor signaling pathways, potentially affecting cellular processes such as apoptosis and cell cycle progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 (Colon Cancer) | 10.5 | Induction of apoptosis |
MCF7 (Breast Cancer) | 12.3 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest |
In particular, the compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized below:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In animal models, the compound has been shown to reduce inflammation markers significantly. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential for treating inflammatory diseases.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Colon Cancer : A preclinical study involving HCT116 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further investigation in clinical settings.
- Inflammatory Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated significant anti-inflammatory effects compared to control groups.
Properties
IUPAC Name |
6-amino-5-methoxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10-4-6-2-3-9(12)7(6)5-8(10)11/h4-5H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHMIQYUGAJKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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